molecular formula C14H13NO3 B186154 N-(4-hydroxyphenyl)-2-methoxybenzamide CAS No. 54090-25-4

N-(4-hydroxyphenyl)-2-methoxybenzamide

Cat. No.: B186154
CAS No.: 54090-25-4
M. Wt: 243.26 g/mol
InChI Key: LXNXWBLKTWRVII-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyphenyl group and a methoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    3-((4-hydroxyphenyl)amino)propanoic acid: Evaluated for its antioxidant and anticancer activities.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity

Biological Activity

N-(4-hydroxyphenyl)-2-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a hydroxy group and a methoxy group, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly targeting lipoxygenase enzymes involved in inflammatory pathways. By inhibiting these enzymes, it may reduce the production of inflammatory mediators, thus exerting anti-inflammatory effects .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves binding to specific receptors or proteins that regulate cell survival and proliferation.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against various viruses by modulating intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

1. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its ability to inhibit lipoxygenase suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and arthritis .

2. Anticancer Activity

The compound has been tested for anticancer effects, with studies indicating that it can induce apoptosis in various cancer cell lines. This suggests a potential role in cancer therapy, particularly for cancers resistant to conventional treatments.

3. Antiviral Properties

Research has highlighted the antiviral capabilities of similar compounds. For instance, derivatives have been evaluated for their effectiveness against Hepatitis B virus (HBV), demonstrating significant inhibition of viral replication in vitro .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of lipoxygenase,
AnticancerInduction of apoptosis
AntiviralModulation of APOBEC3G levels

Case Study: Antiviral Activity Against HBV

In a study evaluating the efficacy of this compound derivatives against HBV, it was found that certain derivatives significantly inhibited HBV replication in HepG2 cells. The mechanism was linked to increased levels of intracellular A3G, which plays a crucial role in inhibiting HBV replication .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNXWBLKTWRVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361081
Record name N-(4-hydroxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54090-25-4
Record name N-(4-hydroxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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